1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one
Overview
Description
1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol It is known for its unique structure, which includes an epoxy group, a phenyl ring, and two carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one typically involves the reaction of benzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to epoxidation using a suitable oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one undergoes various types of chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The phenyl ring and carbamoyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The phenyl ring and carbamoyl groups can also interact with hydrophobic and hydrogen-bonding sites, respectively, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxy-3-phenylpropane: Lacks the carbamoyl groups, making it less reactive in certain types of reactions.
1,1-Dicarbamoyl-2-phenylpropane:
3-Phenylpropane-1,2-diol: Contains hydroxyl groups instead of the epoxy and carbamoyl groups, leading to different chemical properties.
Uniqueness
This combination of functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-benzoyloxirane-2,2-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c12-9(15)11(10(13)16)8(17-11)7(14)6-4-2-1-3-5-6/h1-5,8H,(H2,12,15)(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPVPTNPSLPAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)(C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931453 | |
Record name | 3-Benzoyloxirane-2,2-dicarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142438-70-8 | |
Record name | 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142438708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzoyloxirane-2,2-dicarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-DICARBAMOYL-1,2-EPOXY-3-PHENYLPROPAN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87X47DFG1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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